molecular formula C20H20N4O2 B5364955 N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B5364955
M. Wt: 348.4 g/mol
InChI Key: KXFJBBHNUCWIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as AMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMU is a urea derivative that contains an oxadiazole ring, which makes it a unique and valuable molecule for drug discovery and development.

Mechanism of Action

The mechanism of action of AMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. AMU has been shown to target the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. By inhibiting this pathway, AMU can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
AMU has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell proliferation, and modulation of signaling pathways involved in cancer cell growth and survival. In addition, AMU has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of AMU for lab experiments is its relatively simple synthesis, which allows for easy production of the compound in large quantities. In addition, AMU has been shown to exhibit potent anticancer activity, making it a valuable tool for studying cancer cell biology and developing new anticancer drugs. However, one potential limitation of AMU is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain applications.

Future Directions

There are several potential future directions for research on AMU. One area of interest is the development of new anticancer drugs based on the structure of AMU. By modifying the structure of AMU, it may be possible to create more potent and selective anticancer agents with improved pharmacokinetic properties. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of AMU, which may have potential applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders. Overall, the unique structure and potential therapeutic properties of AMU make it a promising candidate for future research in a variety of fields.

Synthesis Methods

The synthesis of AMU involves the reaction of 2-methylphenyl isocyanate with N-allyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in the presence of a suitable catalyst. The reaction proceeds via the formation of a carbodiimide intermediate, which undergoes cyclization to form the final product. The synthesis of AMU is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

AMU has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of AMU is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. Studies have shown that AMU can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

3-(2-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-13-24(20(25)21-17-12-8-7-9-15(17)2)14-18-22-19(23-26-18)16-10-5-4-6-11-16/h3-12H,1,13-14H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFJBBHNUCWIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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